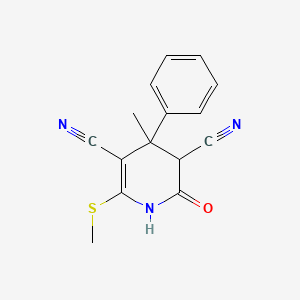![molecular formula C17H17BrN2O2 B6104436 4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6104436.png)
4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives, which are known to have various biological activities.
作用機序
The mechanism of action of 4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been found to have anti-cancer properties by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the degradation of cyclic nucleotides. PDE inhibitors have been found to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest at the G1 phase and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been found to have low toxicity and high selectivity for its target enzymes. However, this compound has some limitations for lab experiments. It is a hydrophobic compound that may require the use of organic solvents for its preparation and handling. Moreover, this compound has poor solubility in aqueous solutions, which may limit its use in in vitro and in vivo studies.
将来の方向性
4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide has shown promising results in various scientific research applications, and there are several future directions for its development. One potential direction is the optimization of this compound's chemical structure to improve its pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of this compound's potential therapeutic applications in other diseases such as cardiovascular and metabolic disorders. Moreover, the development of this compound-based drug delivery systems may enhance its efficacy and reduce its toxicity. Finally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects. This compound's mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the development of this compound, including the optimization of its chemical structure, investigation of its potential therapeutic applications in other diseases, and the development of this compound-based drug delivery systems.
合成法
The synthesis of 4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-bromoaniline with 4-morpholinecarboxylic acid, followed by the coupling of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by column chromatography. The purity and identity of the compound are confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
4-bromo-N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-bromo-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHHLBHYEMLSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1-(3,4-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6104367.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6104372.png)
![3,5-dimethoxy-N-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6104376.png)
![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6104381.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B6104386.png)

![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B6104426.png)
![3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride](/img/structure/B6104434.png)
![propyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6104443.png)
![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)
![5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)
![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6104472.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethoxy}ethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B6104479.png)